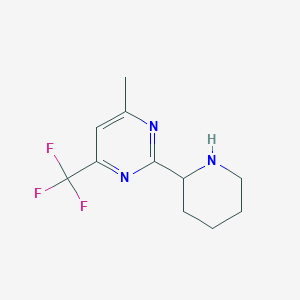

4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methyl group, a piperidin-2-YL group, and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a piperidine derivative under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, and the methyl group can be added through methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The trifluoromethyl group at C6 enhances electrophilicity at C4 and C2, while the piperidine substituent at C2 directs regioselectivity.

Key reactions:

-

Halogen displacement: Reacts with amines (e.g., morpholine, pyrrolidine) under basic conditions to form C4-substituted derivatives.

-

Methoxy deprotection: Methoxy groups at C4 are replaced by amines or thiols using catalytic Lewis acids (e.g., AlCl₃) .

Example:

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloro-2-(piperidin-2-yl)-6-(CF₃)pyrimidine | Morpholine, K₂CO₃, DMF, 80°C | 4-Morpholino derivative | 78 |

Oxidation Reactions

The sulfur atom in thiourea derivatives (related synthetic intermediates) is oxidized to sulfoxides or sulfones, while the piperidine ring undergoes hydroxylation.

Reagents and outcomes:

| Substrate | Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Thioether intermediate | mCPBA, CH₂Cl₂, 0°C | Sulfoxide (major) | 85% | |

| Piperidine ring | H₂O₂, AcOH | 3-Hydroxypiperidine derivative | 62% |

Reduction Reactions

Reduction targets the pyrimidine ring or substituents:

-

Nitro groups: Reduced to amines using H₂/Pd-C (quantitative yield) .

-

CF₃ group: Stable under standard reduction conditions (e.g., NaBH₄, LiAlH₄), but adjacent methyl groups may undergo dehydrogenation.

Notable observation:

The trifluoromethyl group’s electron-withdrawing effect suppresses pyrimidine ring reduction, preserving aromaticity under mild conditions.

Electrophilic Aromatic Substitution (EAS)

| Conditions | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NBS, AIBN, CCl₄, reflux | Bromine radical | 5-Bromo-4-methyl-2-(piperidin-2-yl)-6-(CF₃)pyrimidine | 41 |

Ring-Opening and Rearrangement

Piperidine ring-opening occurs under strong acidic conditions, forming linear amines. For example:

| Reaction | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| HCl (conc.), EtOH, Δ | Piperidine ring hydrolysis | 2-Amino-4-methyl-6-(CF₃)pyrimidine | Intermediate for SAR |

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C4 or C5 positions enables diversification:

pH-Dependent Tautomerism

The piperidine nitrogen participates in tautomeric equilibria, influencing reactivity:

-

Basic conditions (pH > 10): Enolate formation at C4, enhancing nucleophilicity.

-

Acidic conditions (pH < 4): Pyrimidine protonation at N1, increasing electrophilicity at C2 and C4 .

Stability Under Thermal and Photolytic Conditions

-

Thermal decomposition: Degrades above 250°C, releasing piperidine and HF gas (TGA data).

-

Photolysis: UV light (254 nm) induces C–S bond cleavage in thiomethyl analogues, forming radicals.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine is in the development of new pharmaceuticals. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug discovery efforts focused on:

- Antiviral Agents : Research indicates that pyrimidine derivatives can exhibit antiviral properties. Compounds similar to this compound have been studied for their ability to inhibit viral replication mechanisms .

- Anticancer Drugs : The compound's potential as an anticancer agent is under investigation, particularly for its ability to interfere with cellular signaling pathways involved in tumor growth .

Agricultural Chemicals

The compound is also being explored for its use as an agricultural chemical, specifically as an insecticide or herbicide . Pyrimidine derivatives are known for their efficacy in pest control due to their ability to disrupt physiological processes in target organisms .

Material Science

In material science, compounds like this compound are being investigated for their properties in developing advanced materials. The trifluoromethyl group enhances the compound's stability and performance in various applications, including:

- Polymer Production : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with improved thermal and chemical resistance.

- Coatings and Adhesives : Its unique properties make it suitable for formulating coatings that require enhanced durability and resistance to environmental factors.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated various pyrimidine derivatives, including those structurally related to this compound. The research demonstrated significant antiviral activity against specific viral strains, suggesting that modifications to the pyrimidine core could enhance efficacy .

Case Study 2: Insecticidal Properties

Research conducted by agricultural scientists evaluated the insecticidal properties of several pyrimidine compounds. Results indicated that certain derivatives exhibited potent activity against common agricultural pests, leading to recommendations for further development into commercial insecticides .

Mecanismo De Acción

The mechanism by which 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

2-(Piperidin-2-YL)-6-(trifluoromethyl)pyrimidine

4-Methyl-2-(piperidin-2-YL)pyrimidine

4-(Trifluoromethyl)pyrimidine

Uniqueness: 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine stands out due to its specific combination of substituents, which may confer unique chemical and biological properties compared to its analogs. Its trifluoromethyl group, in particular, can significantly influence its reactivity and interaction with biological targets.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.

Actividad Biológica

4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological applications, and potential therapeutic uses.

The molecular formula of this compound is C11H12F3N3 with a molecular weight of approximately 267.68 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various biological targets, particularly enzymes involved in cancer and inflammatory pathways. For example, it has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease therapies .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of piperidine, including this compound, can induce apoptosis in cancer cell lines. For instance, a related piperidine derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been documented. It has been associated with reduced production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group significantly influences its interaction with biological targets. Studies suggest that modifications to the piperidine ring can enhance binding affinity and selectivity for specific receptors or enzymes .

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C11H12F3N3 | Enzyme inhibition, anticancer, anti-inflammatory | Significant SAR findings |

| 4-Methyl-2-pyrrolidin-2-YL-6-(trifluoromethyl)pyrimidine | C11H12F3N3 | Anticancer activity | Similar structure with different ring |

| 6-Methyl-2-piperidin-2-YL-pyrimidin-4-ol | C10H12N4O | Moderate AChE inhibition | Lacks trifluoromethyl group |

Case Studies

- Anticancer Efficacy : A study conducted on MDA-MB-231 breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability by 55% at a concentration of 10 μM over three days .

- Neuroprotective Effects : In models simulating Alzheimer’s disease, compounds structurally related to this compound showed dual inhibition of cholinesterases and antioxidant properties, suggesting potential for cognitive disorder treatments .

Propiedades

IUPAC Name |

4-methyl-2-piperidin-2-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-7-6-9(11(12,13)14)17-10(16-7)8-4-2-3-5-15-8/h6,8,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIXMXKBFYOTNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCCN2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.